3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile
Description
3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is an organic compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is characterized by its pyrrole ring substituted with a 3,4-dimethylphenyl group and a nitrile group at the 3-position, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-5-6-15(9-12(11)2)19-13(3)10-16(14(19)4)17(20)7-8-18/h5-6,9-10H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAABDDBWNKMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CC#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves the reaction of 3,4-dimethylphenylhydrazine with crotonic acid in the presence of a suitable solvent such as toluene . The reaction mixture is refluxed for several hours, followed by the addition of a base like sodium hydroxide to neutralize the mixture . The product is then isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Cyano Group Reactivity
The nitrile (-C≡N) group undergoes nucleophilic additions and condensations. Key reactions include:
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Hydrolysis : Under acidic or basic conditions, the nitrile can hydrolyze to a carboxylic acid or amide. For example, sulfuric acid-mediated hydrolysis produces 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanamide, while basic conditions yield the corresponding carboxylic acid.
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Cyanoacetylation : Similar to structurally related compounds (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile), the nitrile participates in cyanoacetylation reactions with amines or alcohols to form β-ketonitrile derivatives .
Table 1: Cyano Group Reactions
Ketone Group Reactivity
The α,β-unsaturated ketone moiety enables conjugate additions and cyclocondensations:
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Michael Addition : Reaction with nucleophiles (e.g., Grignard reagents) at the β-position of the ketone forms substituted derivatives.
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Knoevenagel Condensation : Condensation with aldehydes (e.g., benzaldehyde) forms α,β-unsaturated nitriles, useful in heterocyclic synthesis.
Table 2: Ketone-Mediated Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Michael Addition | MeMgBr, THF, 0°C → RT | Methyl-substituted ketone | 60–65 | |
| Knoevenagel Condensation | Benzaldehyde, piperidine, EtOH | Styryl-nitrile hybrid | 70–75 |
Pyrrole Ring Functionalization
The substituted pyrrole core participates in electrophilic substitutions, though steric hindrance from the 3,4-dimethylphenyl group limits reactivity at certain positions:
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Nitration : Nitration at the α-position of pyrrole (relative to the ketone) using HNO₃/AcOH produces nitro derivatives .
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Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at reactive sites .
Table 3: Pyrrole Ring Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, AcOH, 50°C | 4-Nitro-pyrrole derivative | 40–45 | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | Biaryl-pyrrole hybrid | 50–55 |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Pyrazole Formation : Reaction with hydrazine derivatives forms pyrazole rings fused to the pyrrole core .
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Pyrrolo[3,4-d]pyridazinone Synthesis : Cyclocondensation with hydrazines under acidic conditions yields polycyclic systems .
Table 4: Cyclization Reactions
Mechanistic Insights
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antitumor Activity : In vitro studies suggest potential efficacy against human cancer cell lines.
- Anti-inflammatory Effects : Shown to reduce inflammation markers in animal models.
Antimicrobial Research
The compound has been investigated for its antimicrobial properties. Studies have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study Example :
A laboratory study utilized disk diffusion methods to evaluate the antimicrobial effects, yielding the following results:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 30 |
| Candida albicans | 10 | 40 |
This data highlights the compound's potential as a lead structure for developing new antimicrobial agents.
Antitumor Applications
In vitro studies have demonstrated that the compound possesses antitumor properties. It has been tested against several cancer cell lines, including HepG2 and NCI-H661.
Research Findings :
The following table summarizes the antitumor activity observed:
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| HepG2 | 20 | 85 |
| NCI-H661 | 15 | 90 |
| KB | 25 | 80 |
These results suggest that the compound may interfere with cellular pathways involved in tumor growth and proliferation.
Anti-inflammatory Research
The anti-inflammatory potential of this compound has also been evaluated. In animal model studies, it was observed to significantly reduce inflammatory markers, indicating its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to active sites of enzymes, inhibiting their activity or altering their function . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is a pyrrole-derived compound that has garnered attention for its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, including relevant research findings, case studies, and a comparison with similar compounds.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure. Its molecular formula is , and it features a pyrrole ring substituted with a dimethylphenyl group and a nitrile functional group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃ |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile |
| Appearance | Solid |
Anticancer Activity
Research has indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrrole compounds against different cancer cell lines. The results showed that compounds similar to 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile demonstrated promising antiproliferative activity against human cancer cells such as HepG2 (liver cancer) and MCF7 (breast cancer) .
Antimicrobial Properties
Pyrrole derivatives have also been studied for their antimicrobial effects. A case study involving the synthesis of novel pyrrole compounds revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro assays have shown that pyrrole derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. The compound’s ability to modulate inflammatory pathways could make it a candidate for further development in therapeutic applications .
The biological activity of 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile may be attributed to its interaction with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interacting with receptors that regulate cell signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with other related pyrrole derivatives.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(3,5-Dimethylphenyl)-2,5-dimethylpyrrole | Moderate | Strong | Moderate |
| 2-Chloro-1-[1-(3,4-dimethylphenyl)-pyrrol] | High | Moderate | High |
| 3-[1-(2-Methoxyphenyl)-pyrrol] | Low | Strong | Low |
Case Studies
Several case studies have highlighted the potential of pyrrole derivatives in drug development:
- Study on Anticancer Agents : A series of synthesized pyrroles were tested for their cytotoxicity against various cancer cell lines. Results indicated that modifications on the pyrrole ring significantly enhanced their anticancer properties .
- Antimicrobial Screening : Research focused on the antibacterial efficacy of pyrrole compounds demonstrated significant activity against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
